molecular formula C6H13NO B2661514 2-Amino-2-cyclobutylethanol CAS No. 1270372-26-3

2-Amino-2-cyclobutylethanol

Cat. No.: B2661514
CAS No.: 1270372-26-3
M. Wt: 115.176
InChI Key: PUBFSGQLWVPDER-UHFFFAOYSA-N
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Description

2-Amino-2-cyclobutylethanol (CAS: 1270372-26-3) is a chiral amino alcohol characterized by a cyclobutyl group and an amino (-NH₂) group attached to the second carbon of an ethanol backbone. Systematic nomenclature rules, as outlined in Chemical Abstracts (), confirm its unambiguous identification, avoiding confusion with structurally similar ethanolamine derivatives.

Properties

IUPAC Name

2-amino-2-cyclobutylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFSGQLWVPDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclobutylethanol typically involves the reaction of cyclobutanone with ammonia or an amine under reductive conditions. One common method is the reductive amination of cyclobutanone using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylamines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. For example, reaction with acyl chlorides can produce amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Acyl chlorides, sulfonyl chlorides, or alkyl halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylamines.

    Substitution: Amides, sulfonamides, or alkylated amines.

Scientific Research Applications

2-Amino-2-cyclobutylethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclobutylethanol involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate or inhibitor of specific enzymes, influencing metabolic pathways. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-2-cyclobutylethanol with structurally related amino alcohols, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Basic Data

Compound Name CAS Number Molecular Formula Substituent(s) Purity/Notes
This compound 1270372-26-3 C₆H₁₃NO Cyclobutyl, amino Research chemical
2-Amino-1-phenylethanol 7568-93-6 C₈H₁₁NO Phenyl, amino ≥98% purity; lab use
2-Amino-2-(2,5-difluorophenyl)ethanol 1094697-85-4 C₈H₉F₂NO 2,5-Difluorophenyl, amino 95% purity
2-Cyclopentylethanol 52829-98-8 C₇H₁₄O Cyclopentyl Industrial solvent

Key Comparisons

Substituent Effects on Reactivity and Stability Cyclobutyl vs. Phenyl Groups: The cyclobutyl group in this compound imposes greater ring strain compared to the phenyl group in 2-Amino-1-phenylethanol. This strain may enhance reactivity in ring-opening reactions or catalysis, whereas the aromatic phenyl group in the latter compound offers π-π stacking interactions, useful in supramolecular chemistry .

Physicochemical Properties Solubility: Cyclic substituents like cyclobutyl reduce solubility in polar solvents compared to linear amino alcohols (e.g., ethanolamine). Melting Points: Cyclobutane’s strain may lower melting points relative to more stable cyclopentane derivatives. For instance, 2-Cyclopentylethanol (CAS: 52829-98-8) has a higher boiling point (≈200°C) due to reduced strain and stronger van der Waals interactions .

Applications Pharmaceutical Intermediates: 2-Amino-1-phenylethanol is utilized in chiral resolutions and asymmetric syntheses, while this compound’s strained structure may favor niche applications in constrained peptide design . Industrial Uses: 2-Cyclopentylethanol serves as a solvent or fragrance component, whereas amino-substituted derivatives like this compound are restricted to laboratory settings due to reactivity and safety considerations .

Safety and Handling 2-Amino-2-(2,5-difluorophenyl)ethanol is labeled with 95% purity and unspecified hazards, while 2-Amino-1-phenylethanol is explicitly advised against household or food-related uses .

Research Findings and Gaps

  • Synthetic Routes: this compound’s synthesis likely involves cyclobutane ring formation via [2+2] cycloaddition, followed by amino group introduction, akin to methods for 2-Amino-1-phenylethanol (e.g., reductive amination) .

Biological Activity

Overview

2-Amino-2-cyclobutylethanol, also known as (2R)-2-amino-2-cyclobutylethan-1-ol, is a chiral compound characterized by its cyclobutane ring and amino alcohol functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₁₄NO
  • Molecular Weight : 114.19 g/mol
  • CAS Number : 1259608-21-3

Synthesis

The synthesis of this compound typically involves:

  • Cyclobutane Formation : Achieved through cycloaddition reactions or reduction of cyclobutanone.
  • Amino Alcohol Formation : Often involves catalytic hydrogenation of cyclobutylcarbinol in the presence of ammonia.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can participate in nucleophilic substitution reactions, while the cyclobutane ring provides structural rigidity that may enhance binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit various enzymes, including:

  • Proteases : Its structural similarity to natural substrates allows it to act as a competitive inhibitor.
  • Kinases : Preliminary studies suggest that it may modulate kinase activity, which is crucial in many signaling pathways.

Case Studies

  • Inhibition of Hepatitis C Virus (HCV) Protease :
    • A study demonstrated that derivatives of this compound showed significant inhibition of HCV NS3 protease, a critical enzyme for viral replication. The structure-activity relationship (SAR) analysis indicated that modifications at the amino or hydroxyl groups could enhance inhibitory potency .
  • Antimicrobial Activity :
    • Another study explored the antimicrobial potential of this compound against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
(2S)-2-Amino-2-cyclobutylethanolC₆H₁₄NOEnantiomer with distinct biological activity
CyclobutanolC₄H₈OSimpler structure lacking amino group
CyclobutylamineC₄H₉NLacks hydroxyl group; different reactivity

Research Applications

The compound's unique properties make it suitable for various applications in:

  • Medicinal Chemistry : As a lead compound for drug development targeting viral infections and cancer.
  • Material Science : Used in synthesizing novel materials with unique mechanical properties due to its rigid structure.

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